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Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396

This guide provides a detailed spectroscopic comparison of the starting material,
benzophenone, and its reduction product, diphenylmethanol. The transformation from a ketone
to a secondary alcohol is a fundamental reaction in organic synthesis, and the changes in
molecular structure are clearly evidenced by infrared (IR) spectroscopy, nuclear magnetic
resonance (NMR) spectroscopy, and mass spectrometry (MS). The data presented herein
serves as a valuable resource for researchers and scientists in the field of drug development
and chemical synthesis to monitor reaction progress and confirm product identity.

Reaction Overview: Ketone Reduction

The reduction of benzophenone to diphenylmethanol is a classic example of the conversion of
a carbonyl group to a hydroxyl group. This is typically achieved using a reducing agent such as
sodium borohydride (NaBHa4) in an alcoholic solvent. The hydride from the reducing agent
attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide
yields the secondary alcohol.

Chemical Equation: C13H100 (Benzophenone) + [H] - Ci3H120 (Diphenylmethanol)

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of benzophenone and
diphenylmethanol, highlighting the distinct changes that occur upon reduction.
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Table 1: Infrared (IR) Spectroscopy Data

Functional Group

Benzophenone
(Starting Material)

Diphenylmethanol
(Product)

Interpretation of
Change

O-H (Alcohol)

Absent

~3600-3200 cm~1
(Broad, Strong)[1][2]

[3]

Appearance of a
broad O-H stretching
band confirms the
formation of the

alcohol functional

group.

C=0 (Ketone)

~1655 cm~t (Strong,
Sharp)[3][4][5]

Absent

Disappearance of the
strong carbonyl
stretching peak
indicates complete
reduction of the

ketone.

sp? C-H (Aromatic)

~3100-3000 cm™—1

~3100-3000 cm~—?

These peaks remain,

as the aromatic rings

(Medium)[4][6] (Medium)[2] are unchanged by the
reaction.
Appearance of the C-
) O stretching vibration
~1032 cm~t (Medium)
C-O (Alcohol) Absent further supports the

[2]

presence of the

alcohol group.

Table 2: *H NMR Spectroscopy Data (CDCIs)
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Proton Environment

Benzophenone
(Starting Material)

Diphenylmethanol
(Product)

Interpretation of
Change

Aromatic Protons (Ar-
H)

~7.8-7.4 ppm (m,
10H)[4]

~7.4-7.2 ppm (m,
10H)[7]

The aromatic proton
signals remain,
though their chemical
environment is slightly
altered by the new

functional group.

Methine Proton (-
CHOH)

Absent

~5.88 ppm (d, 1H)[7]

A new doublet
appears,
characteristic of the
proton on the carbon
now bonded to the

hydroxyl group.

Hydroxyl Proton (-OH)

Absent

~2.24 ppm (d, 1H)[7]

A new doublet
corresponding to the
alcohol proton is
observed. Its coupling
to the methine proton
confirms their

proximity.

Table 3: *C NMR Spectroscopy Data (CDCIs)
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Carbon Environment

Benzophenone
(Starting Material)

Diphenylmethanol
(Product)

Interpretation of
Change

Carbonyl Carbon
(C=0)

~196.7 ppm|[8]

The downfield signal

for the carbonyl
Absent carbon disappears
entirely upon

reduction.

Methine Carbon (-
CHOH)

Absent

A new signal appears
in the upfield region,
~76.3 ppm[7] typical for an sp3
carbon attached to an
electronegative

oxygen atom.

Aromatic Carbons (C-

ipso)

~137.5 ppm

The chemical shift of

the carbon directly
~143.8 ppm[7] attached to the
functional group

changes significantly.

Aromatic Carbons (C-

ortho, meta, para)

~132.4, 130.0, 128.2
ppm[9]

Shifts in the aromatic
region reflect the

altered electronic
~128.5,127.6, 126.5

ppm([7]

effect of the new
alcohol group
compared to the

ketone.

Table 4: Mass Spectrometry (Electron lonization) Data
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Benzophenone Diphenylmethanol Interpretation of
(Starting Material) (Product) Change

Parameter

The molecular ion
peak increases by 2
Molecular lon Peak mass units, consistent
m/z = 182[10][11] m/z = 184[12][13] ] N
(M*) with the addition of
two hydrogen atoms

during reduction.

The fragmentation

pattern changes,

reflecting the new
Key Fragment m/z = 105 (CeHsCO™) m/z = 167 ([M-OH]")

structure. The product

readily loses a

hydroxyl radical.

The stable phenyl

cation is a major

fragment in both, but
m/z = 105 the product also
([CeHsCHOH]™) shows a significant

fragment from

Key Fragment m/z =77 (CeHs™)

cleavage next to the

alcohol.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy

e Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

e Sample Preparation: A small amount of the solid sample (starting material or product) is
placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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o Data Acquisition: The spectrum is recorded from 4000 cm~* to 400 cm~*. A background
spectrum of the clean ATR crystal is taken prior to sample analysis. Typically, 16-32 scans
are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: 400 MHz (or higher) NMR Spectrometer.

o Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include
a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 free induction
decays (FIDs).

e 13C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is performed to obtain
singlets for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number
of scans (1024 or more) are typically required due to the lower natural abundance of 13C.

Mass Spectrometry (MS)

 Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron
lonization (EI) source.

e Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile
solvent like dichloromethane or ethyl acetate.

e GC Separation: 1 pL of the sample solution is injected into the GC. A non-polar capillary
column (e.g., DB-5) is used to separate the compound from any impurities or solvent. The
oven temperature is ramped (e.g., from 100°C to 250°C) to ensure elution.

o MS Detection (El): As the compound elutes from the GC column, it enters the ion source
where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to
detect the molecular ion and fragment ions.
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Visualizing the Process and Transformation

The following diagrams illustrate the experimental workflow and the chemical changes reflected
in the spectra.

_________________________________________

Sample Preparation

Starting Material Product
(Benzophenone) (Diphenylmethanol)

SpectroscopicAnalysi

Data Inte

Comparative Data Tables

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic comparison.
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Product: Diphenylmethanol

signals 13C NMR: ~76 ppm
IH NMR: ~5.9 ppm

LS GITES IR: ~3300 cm~1 (O-H)
~1032 cm~1 (C-O)

-CH-OH group

Starting Material: Benzophenone

signal 13C NMR: ~197 ppm

C=0 group Strete IR: ~1655 cm™1

Reductio
> iN;BH4i>

Click to download full resolution via product page

Caption: Key functional group and spectroscopic signal changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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